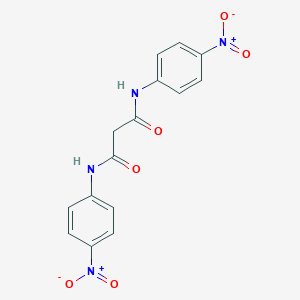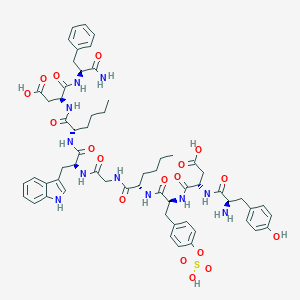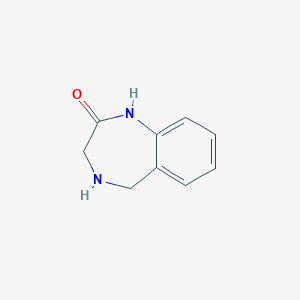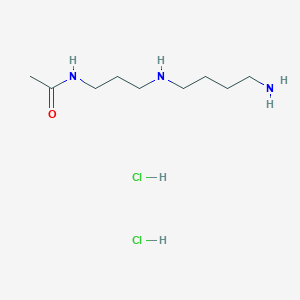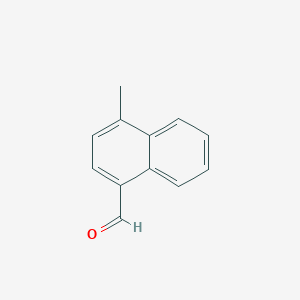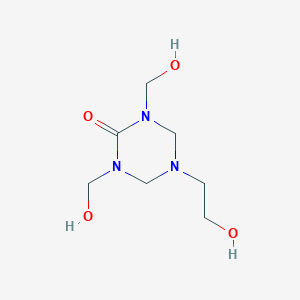
1,3,5-Triazin-2(1H)-one, tetrahydro-5-(2-hydroxyethyl)-1,3-bis(hydroxymethyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,3,5-Triazin-2(1H)-one, tetrahydro-5-(2-hydroxyethyl)-1,3-bis(hydroxymethyl)- (THPTA) is a chemical compound that has gained significant attention in scientific research due to its unique properties. THPTA is a water-soluble ligand that is commonly used in metal-catalyzed reactions.
Mécanisme D'action
1,3,5-Triazin-2(1H)-one, tetrahydro-5-(2-hydroxyethyl)-1,3-bis(hydroxymethyl)- acts as a bidentate ligand, meaning that it can bind to a metal ion at two different sites. This property makes it useful in metal-catalyzed reactions, as it can stabilize the intermediate species formed during the reaction. 1,3,5-Triazin-2(1H)-one, tetrahydro-5-(2-hydroxyethyl)-1,3-bis(hydroxymethyl)- can also act as a reducing agent, making it useful in certain reactions that require a reducing agent.
Effets Biochimiques Et Physiologiques
1,3,5-Triazin-2(1H)-one, tetrahydro-5-(2-hydroxyethyl)-1,3-bis(hydroxymethyl)- has not been extensively studied for its biochemical and physiological effects. However, it has been found to be non-toxic and has been used in various biological applications, including the synthesis of bioconjugates.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 1,3,5-Triazin-2(1H)-one, tetrahydro-5-(2-hydroxyethyl)-1,3-bis(hydroxymethyl)- in lab experiments is its water solubility, which makes it easy to handle and store. 1,3,5-Triazin-2(1H)-one, tetrahydro-5-(2-hydroxyethyl)-1,3-bis(hydroxymethyl)- is also relatively stable, making it useful in reactions that require prolonged reaction times. However, 1,3,5-Triazin-2(1H)-one, tetrahydro-5-(2-hydroxyethyl)-1,3-bis(hydroxymethyl)- has some limitations, including its relatively high cost and limited availability.
Orientations Futures
There are several future directions for the use of 1,3,5-Triazin-2(1H)-one, tetrahydro-5-(2-hydroxyethyl)-1,3-bis(hydroxymethyl)- in scientific research. One potential area of research is the development of new synthetic methodologies that use 1,3,5-Triazin-2(1H)-one, tetrahydro-5-(2-hydroxyethyl)-1,3-bis(hydroxymethyl)- as a ligand. Another area of research is the exploration of the biological properties of 1,3,5-Triazin-2(1H)-one, tetrahydro-5-(2-hydroxyethyl)-1,3-bis(hydroxymethyl)- and its potential use in drug discovery.
Conclusion
In conclusion, 1,3,5-Triazin-2(1H)-one, tetrahydro-5-(2-hydroxyethyl)-1,3-bis(hydroxymethyl)- is a unique chemical compound that has gained significant attention in scientific research due to its properties. It is commonly used as a ligand in metal-catalyzed reactions and has been found to be useful in the synthesis of various organic compounds. 1,3,5-Triazin-2(1H)-one, tetrahydro-5-(2-hydroxyethyl)-1,3-bis(hydroxymethyl)- has several advantages, including its water solubility and stability, but also has some limitations, including its relatively high cost. There are several future directions for the use of 1,3,5-Triazin-2(1H)-one, tetrahydro-5-(2-hydroxyethyl)-1,3-bis(hydroxymethyl)- in scientific research, including the development of new synthetic methodologies and the exploration of its biological properties.
Méthodes De Synthèse
1,3,5-Triazin-2(1H)-one, tetrahydro-5-(2-hydroxyethyl)-1,3-bis(hydroxymethyl)- can be synthesized by reacting cyanuric acid with formaldehyde and ethylene glycol. The resulting product is then treated with sodium borohydride to produce 1,3,5-Triazin-2(1H)-one, tetrahydro-5-(2-hydroxyethyl)-1,3-bis(hydroxymethyl)-. This synthesis method has been widely used and has been found to be effective in producing high yields of 1,3,5-Triazin-2(1H)-one, tetrahydro-5-(2-hydroxyethyl)-1,3-bis(hydroxymethyl)-.
Applications De Recherche Scientifique
1,3,5-Triazin-2(1H)-one, tetrahydro-5-(2-hydroxyethyl)-1,3-bis(hydroxymethyl)- has been extensively used in scientific research due to its unique properties. It is commonly used as a ligand in metal-catalyzed reactions, particularly in palladium-catalyzed cross-coupling reactions. 1,3,5-Triazin-2(1H)-one, tetrahydro-5-(2-hydroxyethyl)-1,3-bis(hydroxymethyl)- has also been found to be useful in the synthesis of various organic compounds, including pharmaceuticals.
Propriétés
Numéro CAS |
1852-21-7 |
|---|---|
Nom du produit |
1,3,5-Triazin-2(1H)-one, tetrahydro-5-(2-hydroxyethyl)-1,3-bis(hydroxymethyl)- |
Formule moléculaire |
C7H15N3O4 |
Poids moléculaire |
205.21 g/mol |
Nom IUPAC |
5-(2-hydroxyethyl)-1,3-bis(hydroxymethyl)-1,3,5-triazinan-2-one |
InChI |
InChI=1S/C7H15N3O4/c11-2-1-8-3-9(5-12)7(14)10(4-8)6-13/h11-13H,1-6H2 |
Clé InChI |
PGGPMGYZMXPCOB-UHFFFAOYSA-N |
SMILES |
C1N(CN(C(=O)N1CO)CO)CCO |
SMILES canonique |
C1N(CN(C(=O)N1CO)CO)CCO |
Autres numéros CAS |
1852-21-7 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



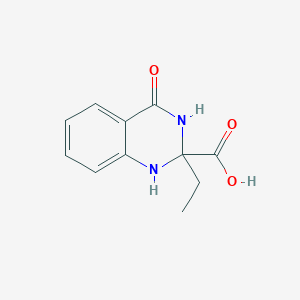

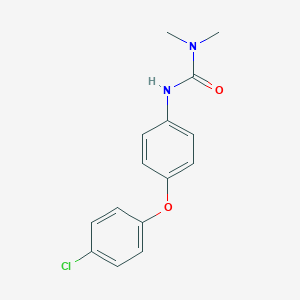
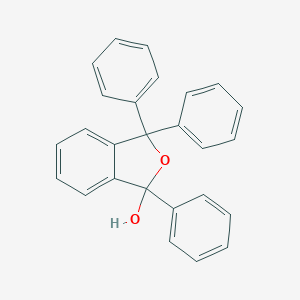
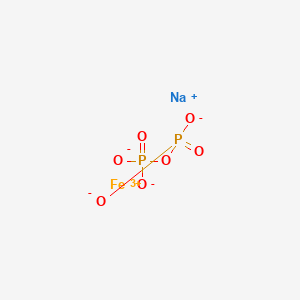
![3-Amino-4,6-dimethylthieno[2,3-b]pyridine-2-carbohydrazide](/img/structure/B157124.png)
![2-Azaspiro[4.6]undecan-3-one](/img/structure/B157126.png)
![2,6-Bis[(2-hydroxy-5-methylphenyl)methyl]-4-methylphenol](/img/structure/B157131.png)
![1a,2,3,7b-Tetrahydrooxireno[2,3-f]quinoline](/img/structure/B157133.png)
